molecular formula C7H15N3S B2948871 5-Tert-butyl-1,3,5-triazinane-2-thione CAS No. 2669-96-7

5-Tert-butyl-1,3,5-triazinane-2-thione

Cat. No. B2948871
CAS RN: 2669-96-7
M. Wt: 173.28
InChI Key: KFHMIFDHPDEVCW-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C7H15N3S . It belongs to the class of nitrogen-containing heterocycles known as triazinanes . The parent molecules’ molecular formula is (CH2)3(NH)3 . They exist in three isomeric forms, 1,3,5-triazinanes being common .


Synthesis Analysis

The synthesis of triazinanes involves various methods. A general procedure for the synthesis of triazinanes involves the use of starting reagents purchased from commercial sources . The routine 1H, 13C, and 19F NMR spectra are acquired on a spectrometer at room temperature and referenced to the residual signals of the CDCl3 . In one method, 1.57 mmol of 4-halosulfamide and 71 mg (0.16 mmol) of Sm(NO3)3•6H2O in chloroform (5 mL), 250 mg (1.57 mmol) of 3-tert-butyl-1,5,3-dioxazepane was added, and the reaction mixture was stirred for 48 h at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-1,3,5-triazinane-2-thione is represented by the formula C7H15N3S . The average mass of the molecule is 173.279 Da .

Scientific Research Applications

Synthesis and Characterization

  • 5-Tert-butyl-1,3,5-triazinane-2-thione has been utilized in the synthesis of various compounds. For instance, it played a role in the formation of S-methyl and S-ethyl iodides by alkylation of cyclic Mannich bases derived from thiourea, formaldehyde, and amino acids (Song et al., 2012). Additionally, its reactivity was explored in the synthesis of N-t-Bu-N',N''-Disulfonamide-1,3,5-triazinanes, contributing to new insights into the structure and dynamics of hexahydro-1,3,5-triazacyclohexanes (Kletskov et al., 2020).

Chemical Properties and Reactions

  • The compound has been used to understand chemical reactions and properties, such as in the facile synthesis of 5‐aryl‐1‐[(arylamino)methyl]‐1,3,5‐triazinane‐2‐thiones, offering an efficient route for their preparation (Zhang et al., 2012). Additionally, studies have examined its transformation into other compounds, such as in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, with urea acting as a leaving group (Wellmar, 1998).

Biological Applications

  • Research has explored the biological applications of derivatives of 5-Tert-butyl-1,3,5-triazinane-2-thione. For example, studies on novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones have shown moderate mosquito-larvicidal and antibacterial activities, suggesting potential as bioactive agents (Castelino et al., 2014).

Pharmaceutical and Medicinal Chemistry

  • The compound and its derivatives have been investigated for their potential in medicinal chemistry, as seen in the study of 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones for their antimicrobial activities, highlighting their relevance in drug discovery and development (Ghoneim & Mohamed, 2013).

Material Science and Catalysis

  • In material science, the compound has been used in the development of new catalysts and materials. For instance, its derivatives have been synthesized using Cu- and Sm-containing catalysts, demonstrating the versatility of 5-Tert-butyl-1,3,5-triazinane-2-thione in synthesizing novel materials (Khairullina et al., 2013).

properties

IUPAC Name

5-tert-butyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-7(2,3)10-4-8-6(11)9-5-10/h4-5H2,1-3H3,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHMIFDHPDEVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CNC(=S)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1,3,5-triazinane-2-thione

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